Norwogonin

Descripción

Norwogonin has been reported in Scutellaria discolor, Scutellaria scandens, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

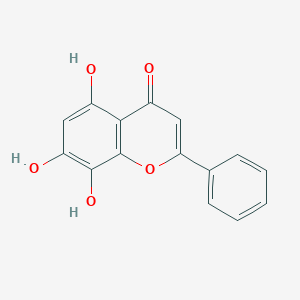

5,7,8-trihydroxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKRRMUPBBYRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196171 |

Source

|

| Record name | Norwogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-09-8 |

Source

|

| Record name | Norwogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norwogonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4443-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norwogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U0WT21IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Norwogonin: Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin, a naturally occurring flavone, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of Norwogonin, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by Norwogonin, offering insights into its mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Historical Context

Norwogonin, chemically known as 5,7,8-trihydroxyflavone, is a flavonoid found predominantly in plants of the Scutellaria genus. While the precise date of its initial isolation and the specific researchers involved are not well-documented in readily available literature, the study of flavonoids from Scutellaria species has a rich history. The closely related compound, wogonin, was first isolated from the roots of Scutellaria baicalensis in 1930.[1] This historical context of phytochemical investigation into Scutellaria laid the groundwork for the eventual identification of Norwogonin as a distinct bioactive constituent.

Natural Sources of Norwogonin

The primary natural source of Norwogonin is the dried root of Scutellaria baicalensis Georgi (Baikal skullcap), a perennial herb used extensively in traditional Chinese medicine.[2] In addition to S. baicalensis, Norwogonin has been identified in other species of the same genus, including Scutellaria discolor and Scutellaria scandens.[3] While Scutellaria remains the most significant source, the presence of Norwogonin in other plant species is an area of ongoing research.

Table 1: Principal Natural Sources of Norwogonin

| Plant Species | Family | Plant Part(s) Containing Norwogonin |

| Scutellaria baicalensis Georgi | Lamiaceae | Root |

| Scutellaria discolor | Lamiaceae | Not specified |

| Scutellaria scandens | Lamiaceae | Not specified |

Experimental Protocols

Extraction and Isolation

The extraction and isolation of Norwogonin from its natural sources typically involve solvent extraction followed by chromatographic purification.

3.1.1. Solvent Extraction

A common method for the initial extraction of flavonoids, including Norwogonin, from dried and powdered Scutellaria root involves the use of organic solvents.

-

Protocol:

-

Macerate the dried, powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) at room temperature with agitation for a specified period (e.g., 24 hours).

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

-

3.1.2. Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective technique for the preparative separation of flavonoids like Norwogonin from crude extracts.

-

Principle: HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

-

Typical Solvent System: A two-phase solvent system is employed. For flavonoids, a common starting point is a mixture of n-hexane, ethyl acetate, n-butanol, and water. The optimal ratio is determined empirically to achieve a suitable partition coefficient (K) for the target compound.

-

General Protocol:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the CCC coil with the stationary phase.

-

Dissolve the crude extract in a small volume of the biphasic solvent system.

-

Inject the sample into the CCC instrument.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the effluent using a UV detector.

-

Combine fractions containing the purified Norwogonin and evaporate the solvent.

-

Caption: Workflow for the extraction and isolation of Norwogonin.

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the standard method for the quantification of Norwogonin in plant extracts.

-

Protocol:

-

Chromatographic System: A typical setup includes a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is commonly used, often consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection is set at the wavelength of maximum absorbance for Norwogonin.

-

Quantification: A calibration curve is generated using a certified reference standard of Norwogonin at various concentrations. The concentration of Norwogonin in the sample is then determined by comparing its peak area to the calibration curve.

-

Table 2: Illustrative HPLC Parameters for Norwogonin Quantification

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Varies, but typically starts with a low percentage of B, increasing over time |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Determined by UV-Vis spectrum of Norwogonin |

| Injection Volume | 10-20 µL |

Structural Characterization

The definitive identification of isolated Norwogonin is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the compound.

Biological Activity and Signaling Pathways

Norwogonin exerts its biological effects by modulating various intracellular signaling pathways.

Anti-Cancer Activity

Norwogonin has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, particularly in triple-negative breast cancer (TNBC).

-

Mechanism: Norwogonin has been shown to downregulate the expression and activation of key inflammatory and survival pathways, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[4] The inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in cancer cells.

References

- 1. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Norwogonin Biosynthesis Pathway in Scutellaria baicalensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellaria baicalensis (Baikal skullcap) is a prominent medicinal plant in traditional Chinese medicine, renowned for its production of specialized bioactive flavonoids. Among these, norwogonin and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the norwogonin biosynthesis pathway, a branch of the root-specific 4'-deoxyflavone pathway in S. baicalensis. It details the key enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this guide summarizes available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for pathway elucidation, and includes visualizations of the core biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the Norwogonin Biosynthesis Pathway

The elucidation of this pathway has revealed a suite of specialized enzymes that have evolved to utilize specific substrates, thereby channeling metabolic flux towards the production of these medicinally important compounds.[1][2] Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of norwogonin and other valuable flavonoids in S. baicalensis or in heterologous systems.

The Core Biosynthetic Pathway

The synthesis of norwogonin from L-phenylalanine involves a sequence of seven enzymatic reactions. The pathway is initiated by the conversion of L-phenylalanine to cinnamic acid, which is then activated and condensed with malonyl-CoA to form the foundational C15 flavonoid skeleton. A series of subsequent modifications, including isomerization, desaturation, and hydroxylation, lead to the final product, norwogonin.

Enzymatic Steps and Intermediates

The biosynthesis of norwogonin proceeds through the following key steps:

-

trans-Cinnamic acid to Cinnamoyl-CoA: Cinnamic acid is activated by ligation to Coenzyme A, a reaction catalyzed by the root-specific Cinnamate-CoA Ligase-like 7 (CLL-7) .[1][2]

-

Cinnamoyl-CoA to Pinocembrin Chalcone: The root-specific Chalcone Synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.[1][2]

-

Pinocembrin to Chrysin: The flavanone pinocembrin is converted to the flavone chrysin by a root-specific Flavone Synthase II-2 (FNSII-2) .[1][5]

Pathway Visualization

The following diagram illustrates the sequential conversion of precursors to norwogonin, highlighting the key enzymes and intermediates.

References

- 1. RNA interference (RNAi) vector construction and plant transformation [bio-protocol.org]

- 2. Protocol for transformation-free genome editing in plants using RNA virus vectors for CRISPR-Cas delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellaria baicalensis, the golden herb from the garden of Chinese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - CoOccurrence - pinocembrin - chrysin [biokb.lcsb.uni.lu]

Norwogonin: A Preclinical Overview of its Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Norwogonin, a flavonoid derived from the root of Scutellaria baicalensis (Chinese skullcap), has emerged as a compound of significant interest in preclinical research.[1][2][3] As a polyhydroxy flavone, its chemical structure contributes to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5] This technical guide provides a comprehensive summary of the preclinical data on norwogonin, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of Norwogonin

Preclinical studies have demonstrated that norwogonin exhibits potent and selective anticancer properties, particularly against aggressive cancer types such as triple-negative breast cancer (TNBC) and colon cancer.[4][6]

Data Presentation: In Vitro Cytotoxicity

Norwogonin has shown significant dose-dependent cytotoxicity against various cancer cell lines while exhibiting minimal effects on non-tumorigenic cells.[4][6]

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32.24 | [4] |

| BT-549 | Triple-Negative Breast Cancer | 56.2 | [4] |

| HCC70 | Triple-Negative Breast Cancer | 39.05 | [4] |

| HCC1806 | Triple-Negative Breast Cancer | 37.3 | [4] |

| SW480 | Colorectal Carcinoma | 15.5 | [6] |

| MCF-10A | Non-tumorigenic Breast | > 100 | [4] |

| AG11132 | Non-tumorigenic Breast | > 100 | [4] |

| CCD-18Co | Normal Colon Fibroblast | 90 | [6] |

Mechanisms of Anticancer Action

Norwogonin exerts its anticancer effects through a multi-pronged approach involving the induction of programmed cell death (apoptosis and autophagy) and cell cycle arrest.[4][6]

-

Induction of Apoptosis: Norwogonin promotes mitochondrial-mediated apoptosis, evidenced by an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability.[4] This leads to the release of apoptotic proteins and subsequent cleavage and activation of caspase-3.[4]

-

Induction of Autophagy: In human colorectal cancer cells, norwogonin has been observed to induce autophagy, characterized by the formation of autophagosomes and a dose-dependent increase in the expression of autophagy-related proteins LC3-I and LC3-II.[6]

-

Cell Cycle Arrest: Norwogonin causes cell cycle arrest at the G1 and G2/M phases.[4][6] This is achieved by reducing the expression of key cell cycle regulators such as cyclin D1, cyclin B1, and CDK1.[4]

Signaling Pathways Modulated by Norwogonin in Cancer

A key mechanism underlying norwogonin's anticancer activity is its ability to modulate critical signaling pathways. In TNBC cells, norwogonin has been shown to suppress the expression of transforming growth factor-β-activated kinase 1 (TAK1), which in turn leads to the downregulation of the Nuclear Factor kappa-B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4]

Experimental Protocols

This protocol is based on standard methodologies for determining cell viability through metabolic activity.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, SW480) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of norwogonin (e.g., 0 to 200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Incubate for an additional 4 hours at 37°C, then measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity of Norwogonin

Norwogonin has demonstrated significant anti-inflammatory and anti-osteoclastogenic properties, suggesting its potential for treating inflammatory conditions like rheumatoid arthritis (RA).[1][2][3]

Data Presentation: In Vitro and In Vivo Efficacy

| Assay | Model | Treatment | Key Findings | Reference |

| Osteoclast Differentiation | LPS-induced RAW 264.7 cells | 160 µM Norwogonin | Inhibition of osteoclast differentiation and function. | [1][2][3] |

| Arthritis Progression | Collagen-Induced Arthritis (CIA) Mice | 30 mg/kg Norwogonin (i.p. every other day) | Mitigated clinical arthritis progression and attenuated bone destruction. | [1][2][3] |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of norwogonin are linked to its ability to modulate redox signaling and intracellular calcium levels. In preclinical models of inflammatory osteolysis, norwogonin was found to:

-

Suppress ROS Production: It inhibits the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS).[1][2][3]

-

Modulate Calcium Oscillations: Norwogonin suppresses LPS-driven calcium (Ca2+) oscillations, which are critical for the activation of transcription factors involved in osteoclastogenesis.[1][2][3]

-

Downregulate Osteoclast Marker Genes: Treatment with norwogonin leads to a reduction in the expression of key genes involved in osteoclast differentiation (e.g., Traf6, Nfatc1), fusion (e.g., Dcstamp), and function (e.g., Mmp9, Ctsk).[1][3]

Experimental Protocols

This protocol provides a general framework for evaluating the in vivo efficacy of norwogonin in a mouse model of rheumatoid arthritis.

-

Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1 mice. Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days later.

-

Treatment: Upon the onset of clinical signs of arthritis, randomize the mice into treatment groups. Administer norwogonin (e.g., 30 mg/kg) or a vehicle control via intraperitoneal injection every other day for a specified period (e.g., 3-4 weeks).[1][2]

-

Clinical Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical arthritis score based on the redness and swelling of each paw.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws. Fix, decalcify, and embed the tissues in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, cartilage damage, and bone erosion.

-

Micro-CT Analysis: Perform micro-computed tomography (micro-CT) scans of the ankle joints to quantify bone erosion and changes in bone architecture.

Neuroprotective Activity of Norwogonin

Norwogonin exhibits significant neuroprotective effects, primarily through its potent antioxidant and anti-apoptotic properties.[5]

Data Presentation: In Vitro Neuroprotection

Studies using PC12 cells exposed to hypoxic conditions have quantified the neuroprotective effects of norwogonin.[5]

| Parameter | Effect of Norwogonin Pretreatment | Reference |

| Cell Viability | Increased | [5] |

| LDH Release | Reduced | [5] |

| ROS Content | Scavenged/Reduced | [5] |

| MDA Production | Reduced | [5] |

| Antioxidant Enzymes (SOD, CAT, GPx) | Restored Activity | [5] |

| Apoptosis | Prevented | [5] |

Mechanisms of Neuroprotective Action

Norwogonin protects neuronal cells from hypoxia-induced injury by:

-

Ameliorating Oxidative Stress: It directly scavenges ROS, inhibits lipid peroxidation (measured by malondialdehyde levels), and restores the activity of key endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

-

Inhibiting Apoptosis: Norwogonin prevents apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of pro-apoptotic proteins Bax, cytochrome c, and caspase-3. This shifts the Bcl-2/Bax ratio in favor of cell survival.[5]

-

Regulating Hypoxia-Inducible Factors: It also decreases the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are key mediators of the hypoxic response.[5]

Experimental Protocols

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Culture and Treatment: Culture PC12 cells and treat with norwogonin for a specified time before inducing hypoxia. Include positive (hypoxia alone) and negative (normoxia) controls.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Annexin V and PI Addition: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cells.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

The preclinical data reviewed in this guide strongly indicate that norwogonin is a promising natural compound with multifaceted biological activities. Its ability to selectively induce cell death in cancer cells, suppress inflammatory pathways, and protect neuronal cells from oxidative damage highlights its potential as a multi-target therapeutic agent. The detailed mechanisms, involving the modulation of key signaling pathways such as TAK1/NF-κB/STAT3 and the regulation of apoptosis and oxidative stress, provide a solid foundation for its further development. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, as well as the design of well-controlled clinical trials to translate these significant preclinical findings into viable therapeutic applications for cancer, inflammatory disorders, and neurodegenerative diseases.

References

- 1. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norwogonin Attenuates Inflammatory Osteolysis and Collagen-Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norwogonin attenuates hypoxia-induced oxidative stress and apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jbuon.com [jbuon.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Norwogonin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which norwogonin (5, 7, 8-trihydroxyflavone), a natural flavonoid derived from Scutellaria baicalensis, exerts its anti-cancer effects. It consolidates key findings on its impact on cell signaling, apoptosis, cell cycle regulation, and metastasis, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Norwogonin exhibits a multi-targeted anti-cancer activity by modulating several critical cellular processes. Its efficacy stems from its ability to simultaneously induce programmed cell death, halt cell proliferation, and inhibit key pro-survival signaling pathways.

Induction of Apoptosis

Norwogonin is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. Key events include:

-

Modulation of Bcl-2 Family Proteins: Norwogonin treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis[1][2].

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm)[1].

-

Caspase Activation: Disruption of the mitochondrial membrane results in the release of cytochrome c, which activates the caspase cascade, culminating in the cleavage and activation of executioner caspase-3[1].

-

CDK9 Inhibition: Like other related flavones, norwogonin's mechanism may involve the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition suppresses the transcription of the short-lived anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis[3].

Cell Cycle Arrest

Norwogonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at both the G1 and G2/M phases[1][2]. This is accomplished by altering the expression of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: It reduces the expression of Cyclin D1, which is crucial for the G1/S transition, as well as Cyclin B1 and CDK1, which form the complex that drives the G2/M transition[1].

-

Upregulation of CDK Inhibitors: The expression of the CDK inhibitor p21 (also known as p21Waf1/Cip1) is increased. p21 is a broad-acting inhibitor that can arrest the cell cycle at both G1/S and G2/M checkpoints by inhibiting cyclin/CDK complexes[1].

Inhibition of Pro-Survival Signaling Pathways

A significant aspect of norwogonin's mechanism is its ability to suppress key signaling pathways that are often constitutively active in cancer, promoting proliferation and survival.

-

TAK1/NF-κB/STAT3 Axis: Norwogonin has been shown to suppress the expression of transforming growth factor-β-activated kinase 1 (TAK1). The inhibition of TAK1 leads to the subsequent downregulation and attenuation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways[1]. Both NF-κB and STAT3 are critical transcription factors that regulate the expression of genes involved in cell proliferation, survival, and resistance to apoptosis[1].

-

PI3K/Akt Pathway: The related compound wogonin is a known inhibitor of the PI3K/Akt signaling cascade, a central pathway that governs cell growth, survival, and metabolism[4][5]. Inhibition of this pathway prevents the phosphorylation and activation of Akt, thereby promoting apoptosis[5][6].

Induction of Autophagy and Anti-Metastatic Effects

In addition to apoptosis and cell cycle arrest, norwogonin can trigger other anti-cancer responses. In human colorectal cancer cells, it has been shown to induce autophagy[2]. The structurally similar compound wogonin has also been reported to inhibit cancer cell metastasis by suppressing lymphangiogenesis through the inhibition of VEGF-C-induced phosphorylation of its receptor, VEGFR-3[7].

Quantitative Efficacy Data

Norwogonin demonstrates selective cytotoxicity, showing significantly higher potency against cancer cells compared to non-tumorigenic cell lines.

Table 1: IC50 Values of Norwogonin in Various Human Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32.24 | [1] |

| BT-549 | Triple-Negative Breast Cancer | 56.2 | [1] |

| HCC70 | Triple-Negative Breast Cancer | 39.05 | [1] |

| HCC1806 | Triple-Negative Breast Cancer | 37.3 | [1] |

| MCF-10A | Non-tumorigenic Breast | > 100 | [1] |

| AG11132 | Non-tumorigenic Fibroblast | > 100 | [1] |

| SW480 | Colorectal Carcinoma | 15.5 | [2] |

| CCD-18Co | Normal Colon Fibroblast | 90 | [2] |

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways targeted by norwogonin and a typical experimental workflow for its analysis.

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of norwogonin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells/mL) into a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[8].

-

Treatment: Replace the medium with fresh medium containing various concentrations of norwogonin (e.g., 0-200 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours)[8].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates, allow them to adhere, and treat with norwogonin for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Culture and treat cells with norwogonin as described above.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in each phase.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with norwogonin, then lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-Akt, Cyclin D1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and require optimization for specific laboratory conditions.

References

- 1. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norwogonin flavone suppresses the growth of human colon cancer cells via mitochondrial mediated apoptosis, autophagy induction and triggering G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway [frontiersin.org]

- 6. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor and anti-metastatic actions of wogonin isolated from Scutellaria baicalensis roots through anti-lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norwogonin attenuates hypoxia-induced oxidative stress and apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Norwogonin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a flavone found in Scutellaria baicalensis (Baikal skullcap), is emerging as a compound of significant interest in therapeutic research.[1] This technical guide provides an in-depth overview of the initial screenings of Norwogonin's therapeutic potential, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Therapeutic Potential

Initial screenings have highlighted Norwogonin's potent and selective anticancer activities, particularly against aggressive cancer subtypes.

Quantitative Data Summary

Norwogonin has demonstrated significant cytotoxicity against various cancer cell lines, with a notable selectivity for cancer cells over non-tumorigenic cells.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32.24 | [2] |

| BT-549 | Triple-Negative Breast Cancer | 56.2 | [2] |

| HCC70 | Triple-Negative Breast Cancer | 39.05 | [2] |

| HCC1806 | Triple-Negative Breast Cancer | 37.3 | [2] |

| Human Colorectal Carcinoma Cells | Colorectal Cancer | 15.5 | [3] |

| Non-tumorigenic Breast Cells (MCF-10A, AG11132) | Normal Breast | > 100 | [2] |

| Normal Cell Lines | Normal | 90 | [3] |

Key Experimental Protocols

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Norwogonin.[1][4][5][6][7]

Materials:

-

Target cancer cell lines (e.g., MDA-MB-231) and non-tumorigenic control cells

-

96-well plates

-

Complete cell culture medium

-

Norwogonin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Norwogonin (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This protocol is for quantifying apoptosis induced by Norwogonin using flow cytometry.[8][9][10][11]

Materials:

-

Target cancer cell lines

-

6-well plates

-

Norwogonin stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Norwogonin at the desired concentrations for the specified time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway

Norwogonin exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. In triple-negative breast cancer cells, Norwogonin has been shown to suppress the activation of TAK1, which in turn downregulates the NF-κB and STAT3 pathways.[12] This leads to the induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[2]

Caption: Norwogonin Anticancer Signaling Pathway.

Anti-inflammatory Therapeutic Potential

Norwogonin has demonstrated promising anti-inflammatory effects in preclinical models of inflammatory diseases like rheumatoid arthritis.

Quantitative Data Summary

In in vitro studies, Norwogonin has been shown to inhibit osteoclast differentiation and function at specific concentrations. In vivo, it has been observed to mitigate the clinical progression of arthritis.

| Model/Assay | Effect | Concentration/Dosage | Citation(s) |

| LPS-driven osteoclast differentiation | Inhibition | 160 µM | [2][13] |

| Collagen-Induced Arthritis (CIA) in mice | Mitigation of clinical arthritis progression | 30 mg/kg (i.p. every other day) | [2][13] |

Key Experimental Protocols

This protocol describes the induction and assessment of CIA in mice to evaluate the anti-inflammatory effects of Norwogonin.[13]

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Norwogonin solution

-

Micro-CT scanner

Procedure:

-

Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA. On day 21, administer a booster immunization with collagen and IFA.

-

Treatment: Begin treatment with Norwogonin (e.g., 30 mg/kg, intraperitoneally) every other day from the onset of arthritis symptoms.

-

Clinical Assessment: Monitor and score the severity of arthritis in the paws regularly.

-

Histological and Micro-CT Analysis: At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation and bone erosion. Use a micro-CT scanner to quantify bone destruction.

Signaling Pathway

The anti-inflammatory action of Norwogonin in the context of rheumatoid arthritis involves the modulation of redox signaling and calcium oscillations in osteoclasts. By suppressing LPS-driven ROS production and subsequent calcium (Ca²⁺) oscillations, Norwogonin inhibits the differentiation and function of osteoclasts, which are key mediators of bone erosion in arthritis.[2][14][15][16]

Caption: Norwogonin Anti-inflammatory Pathway.

Neuroprotective Therapeutic Potential

Preliminary studies suggest that Norwogonin may offer neuroprotective benefits in the context of neurodegenerative diseases and ischemic injury.

Quantitative Data Summary

In a model of hypoxia-induced neuronal injury, Norwogonin demonstrated a protective effect at nanomolar to low micromolar concentrations.

| Model/Assay | Effect | Effective Concentration Range | Citation(s) |

| Hypoxia-induced injury in PC12 cells | Increased cell viability | 10 nM - 10 µM |

Key Experimental Protocols

This protocol outlines a method to assess the neuroprotective effects of Norwogonin against hypoxia-induced cell death.

Materials:

-

PC12 cells or primary neurons

-

Cell culture plates

-

Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Norwogonin stock solution

-

Reagents for cell viability (MTT) and apoptosis (Annexin V-FITC/PI) assays

Procedure:

-

Culture the neuronal cells in appropriate plates.

-

Pre-treat the cells with various concentrations of Norwogonin for a specified time (e.g., 2 hours).

-

Expose the cells to hypoxic conditions for a duration sufficient to induce cell death in the control group (e.g., 24 hours).

-

Following hypoxia, assess cell viability using the MTT assay and quantify apoptosis using Annexin V-FITC/PI staining and flow cytometry.

This is a widely used model to study ischemic stroke and evaluate potential neuroprotective agents.[17][18][19][20][21]

Materials:

-

Rodents (rats or mice)

-

Surgical instruments

-

Monofilament suture for occlusion

-

Norwogonin solution

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

-

Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.

-

Administer Norwogonin either before or after the ischemic insult at various doses.

-

After a specific period of reperfusion (e.g., 24 hours), evaluate the neurological deficit score.

-

Sacrifice the animals and stain the brain slices with TTC to measure the infarct volume.

Signaling Pathway

A key neuroprotective mechanism of Norwogonin is its activity as an agonist of the Tropomyosin receptor kinase B (TrkB), the main signaling receptor for brain-derived neurotrophic factor (BDNF).[1] Activation of the TrkB receptor triggers downstream signaling cascades, including the PI3K/Akt pathway, which promotes neuronal survival and protects against apoptosis.[22][23][24][25]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Norwogonin Attenuates Inflammatory Osteolysis and Collagen-Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Signaling in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cynbiose.com [cynbiose.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]

- 23. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Norwogonin as a TrkB Agonist for Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system, playing a pivotal role in neuronal survival, growth, and synaptic plasticity. Its primary signaling receptor, Tropomyosin receptor kinase B (TrkB), is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. However, the poor pharmacokinetic properties of BDNF itself limit its clinical utility. This has spurred the search for small molecule TrkB agonists that can mimic the neurotrophic effects of BDNF. Norwogonin, a naturally occurring flavone, has been identified as a potential TrkB agonist. This technical guide provides an in-depth overview of norwogonin's mechanism of action, its effects on neurogenesis, and detailed experimental protocols for its study. While direct quantitative data for norwogonin is limited in publicly available literature, this guide draws upon data from structurally similar flavones to provide a comprehensive framework for research and development.

Introduction to Norwogonin and TrkB

Norwogonin, also known as 5,7,8-trihydroxyflavone, is a flavonoid compound found in plants such as Scutellaria baicalensis (Baikal skullcap).[1] Flavonoids have garnered significant attention for their diverse pharmacological activities, including neuroprotective effects. The therapeutic potential of norwogonin in the context of neurogenesis stems from its proposed activity as an agonist of the TrkB receptor, the primary signaling receptor for BDNF.[1]

Activation of TrkB by BDNF initiates a cascade of intracellular signaling pathways crucial for neuronal function. These include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the phospholipase C-gamma (PLCγ) pathway.[2][3] Together, these pathways regulate gene expression leading to enhanced neuronal survival, differentiation, and the formation of new synapses. Small molecule TrkB agonists like norwogonin are being investigated as a strategy to harness these beneficial effects for therapeutic purposes.

Quantitative Data on Flavonoid TrkB Agonists

| Compound | Method | Target | Result | Reference |

| Wogonin | Docking Computation | TrkB neurotrophin-binding domain d5 | Docking Score: 44.08 | [4] |

| 7,8-Dihydroxyflavone (7,8-DHF) | Docking Computation | TrkB neurotrophin-binding domain d5 | Docking Score: 44.67 | [4] |

| 7,8-Dihydroxyflavone (7,8-DHF) | Surface Plasmon Resonance (SPR) | TrkB Extracellular Domain | Kd = 15.4 nM | [5] |

| 7,8-Dihydroxyflavone (7,8-DHF) | Microscale Thermophoresis (MST) | TrkB Extracellular Domain | Kd = 1.3 µM | [6] |

| BDNF | Surface Plasmon Resonance (SPR) | TrkB Extracellular Domain | Kd = 1.7 nM | [5] |

| BDNF | Functional Assay (TrkB phosphorylation) | TrkB Receptor | EC50 = 3.7 nM | [7][8] |

| DMAQ-B1 (synthetic agonist) | Functional Assay (TrkB phosphorylation) | TrkB Receptor | EC50 = 5.6 µM | [7][8] |

| CPL503052 (synthetic agonist) | Functional Assay (TrkB phosphorylation) | TrkB Receptor | EC50 = 2.6 µM | [7][8] |

Table 1: Comparative quantitative data for flavonoid and other small molecule TrkB agonists. The docking scores suggest that wogonin, a close structural analog of norwogonin, has a comparable predicted binding affinity to the known TrkB agonist 7,8-DHF.

Signaling Pathways and Experimental Workflows

Norwogonin-Induced TrkB Signaling Pathway

Norwogonin, as a putative TrkB agonist, is expected to initiate the same downstream signaling cascades as BDNF. Upon binding to the extracellular domain of TrkB, it is hypothesized to induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation subsequently recruits and phosphorylates adaptor proteins, leading to the activation of the PI3K/Akt, MAPK/ERK, and PLCγ pathways.

References

- 1. promega.com [promega.com]

- 2. In Vitro Models for Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents [jci.org]

- 4. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 5. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Antioxidant Potential of Norwogonin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin (5,7,8-trihydroxyflavone) is a natural flavonoid predominantly found in the root of Scutellaria baicalensis (Baikal skullcap). This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potent antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Norwogonin's capacity to mitigate oxidative stress positions it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antioxidant properties of norwogonin and its derivatives, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Antioxidant Activity of Norwogonin

Norwogonin exhibits a broad spectrum of antioxidant activities, as demonstrated by various in vitro assays. Its efficacy is often compared to other flavonoids and standard antioxidants. The following table summarizes the quantitative data on norwogonin's antioxidant capacity from multiple studies.

| Assay | Norwogonin Activity (IC50/EC50/Value) | Comparison Flavonoids/Standard | Reference |

| DPPH Radical Scavenging | 0.28 ± 0.01 mmol/mL | Wogonin: >1 mmol/mL, Isowogonin: 0.44 ± 0.02 mmol/mL, Rutin: 0.15 ± 0.01 mmol/mL | [1] |

| Superoxide Radical Scavenging | 0.11 ± 0.01 mmol/mL | Wogonin: >1 mmol/mL, Isowogonin: 0.14 ± 0.01 mmol/mL, Rutin: 0.40 ± 0.03 mmol/mL | [1] |

| Nitric Oxide Radical Scavenging | 54.27 ± 0.58% inhibition at 0.5 mmol/mL | Wogonin: 4.87 ± 0.45%, Isowogonin: 45.32 ± 0.62%, Rutin: 54.36 ± 0.53% | [1] |

| Ferrous Iron (Fe²⁺) Chelation | 21.52 ± 0.48% chelation at 1 mmol/mL | Wogonin: 47.46%, Oroxylin A: 82.86%, Baicalein: 97.35% | [2] |

| Reducing Power (Absorbance at 700 nm) | 0.32 ± 0.01 at 0.2 mmol/mL | Wogonin: >0.5, Isowogonin: 0.39 ± 0.01, Rutin: 0.15 ± 0.01 | [1] |

| Total Antioxidant Capacity (TAC) | 0.45 ± 0.01 (Rutin equivalents) | Wogonin: >1, Isowogonin: 0.53 ± 0.01, Rutin: 0.67 ± 0.01 | [1] |

Structure-Activity Relationship of Norwogonin and its Derivatives

The antioxidant activity of flavonoids is intimately linked to their chemical structure. For norwogonin and its potential derivatives, several structural features are key determinants of their radical-scavenging and metal-chelating properties.

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. The 5, 7, and 8-hydroxyl groups on the A-ring of norwogonin contribute significantly to its antioxidant capacity. The ortho-dihydroxy arrangement (at C7 and C8) is particularly important for high antioxidant activity.[1]

-

C8-Hydroxyl Group: The presence of a hydroxyl group at the C8 position is a distinguishing feature of norwogonin and isowogonin and is strongly correlated with their excellent antioxidant activity.[1]

-

Methylation: Methylation of the hydroxyl groups generally leads to a decrease in antioxidant activity. For instance, wogonin (8-O-methylnorwogonin) consistently shows lower antioxidant potential compared to norwogonin in various assays.[1] This is because the hydroxyl groups are the primary sites for hydrogen atom donation to neutralize free radicals.

-

B-Ring Substitution: While norwogonin itself has an unsubstituted B-ring, the introduction of hydroxyl groups on the B-ring, especially in an ortho-dihydroxy (catechol) configuration (at C3' and C4'), is a well-established feature for enhancing the antioxidant activity of flavonoids. Therefore, hypothetical 3',4'-dihydroxy-norwogonin derivatives would be predicted to have even greater antioxidant potential.

The following table presents the ferrous iron (Fe²⁺) chelating activity of norwogonin in comparison to other structurally related flavonoids, highlighting the influence of different substitution patterns.

| Flavonoid | Substitution Pattern | Fe²⁺ Chelating Activity (%) | Reference |

| Chrysin | 5,7-dihydroxy | 11.87 | [2] |

| Apigenin | 5,7,4'-trihydroxy | 18.01 | [2] |

| Wogonin | 5,7-dihydroxy-8-methoxy | 47.46 | [2] |

| Norwogonin | 5,7,8-trihydroxy | 68.25 | [2] |

| Oroxylin A | 5,7-dihydroxy-6-methoxy | 82.86 | [2] |

| Baicalein | 5,6,7-trihydroxy | 97.35 | [2] |

Signaling Pathways Involved in Antioxidant Action

Norwogonin and other flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the action of norwogonin is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like norwogonin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of norwogonin's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of the test compound (norwogonin) and a positive control (e.g., ascorbic acid or rutin) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.

-

For the blank, use the solvent instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare solutions of NADH (e.g., 0.5 mM in Tris-HCl buffer, pH 8.0), NBT (e.g., 0.2 mM), and PMS (e.g., 10 µM).

-

Prepare a series of dilutions of the test compound.

-

-

Assay Procedure:

-

In a reaction mixture, combine the test compound solution, NADH solution, and NBT solution.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at the wavelength of maximum formazan absorption (around 560 nm).

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Nitric Oxide (NO) Radical Scavenging Assay

This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The nitric oxide then reacts with oxygen to form nitrite ions. The concentration of nitrite is measured using the Griess reagent.

-

Reagent Preparation:

-

Prepare a solution of sodium nitroprusside (e.g., 10 mM in phosphate-buffered saline, pH 7.4).

-

Prepare the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Prepare a series of dilutions of the test compound.

-

-

Assay Procedure:

-

Mix the sodium nitroprusside solution with the test compound solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

Add the Griess reagent to the reaction mixture.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance at the characteristic wavelength (around 546 nm).

-

-

Calculation:

-

The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test sample with that of the blank.

-

Ferrous Iron (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions. In the absence of a chelating agent, Fe²⁺ reacts with ferrozine to form a stable, colored complex. A chelating agent will compete with ferrozine for the Fe²⁺ ions, leading to a decrease in the color intensity.

-

Reagent Preparation:

-

Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (e.g., 5 mM).

-

Prepare a series of dilutions of the test compound.

-

-

Assay Procedure:

-

Mix the test compound solution with the FeCl₂ solution.

-

Incubate for a short period to allow for chelation.

-

Add the ferrozine solution to initiate the color-forming reaction.

-

Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance of the Fe²⁺-ferrozine complex (around 562 nm).

-

-

Calculation:

-

The percentage of Fe²⁺ chelating activity is calculated based on the reduction in absorbance in the presence of the test compound.

-

Reducing Power Assay

This assay is based on the principle that compounds with reducing power can reduce the ferricyanide (Fe³⁺) complex to the ferrous (Fe²⁺) form. The Fe²⁺ then reacts with ferric chloride to form a colored complex, the intensity of which is proportional to the reducing power of the compound.

-

Reagent Preparation:

-

Prepare solutions of phosphate buffer (e.g., 0.2 M, pH 6.6), potassium ferricyanide (e.g., 1%), trichloroacetic acid (TCA, e.g., 10%), and ferric chloride (e.g., 0.1%).

-

Prepare a series of dilutions of the test compound.

-

-

Assay Procedure:

-

Mix the test compound solution with the phosphate buffer and potassium ferricyanide solution.

-

Incubate at an elevated temperature (e.g., 50°C) for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding TCA and centrifuge the mixture.

-

Take the supernatant and mix it with distilled water and ferric chloride solution.

-

Measure the absorbance at 700 nm.

-

-

Calculation:

-

An increase in absorbance indicates a higher reducing power. The results are often expressed as absorbance values or as equivalents of a standard antioxidant like ascorbic acid.

-

The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant properties of a compound like norwogonin.

Conclusion and Future Directions

Norwogonin has demonstrated significant antioxidant properties through both direct radical scavenging and the modulation of cellular antioxidant defense systems. Its unique 5,7,8-trihydroxy substitution pattern on the A-ring appears to be a key contributor to its potent activity. While comprehensive data on a wide array of norwogonin derivatives is still emerging, the established structure-activity relationships for flavonoids provide a strong foundation for the rational design of novel norwogonin-based antioxidants with potentially enhanced efficacy and favorable pharmacokinetic profiles. Future research should focus on the synthesis and evaluation of a broader library of norwogonin derivatives to further elucidate the structure-activity relationships and to identify lead compounds for preclinical and clinical development in the context of oxidative stress-related diseases.

References

Preliminary Toxicity Assessment of Norwogonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin, a flavonoid extracted from Scutellaria baicalensis, has demonstrated significant potential as an anti-cancer agent. This technical guide provides a preliminary toxicity assessment of Norwogonin based on currently available preclinical data. The focus of this document is on its in vitro cytotoxicity, selectivity, and the underlying molecular mechanisms of action. While in vitro studies indicate a favorable toxicity profile with selectivity towards cancer cells, this guide also highlights the current data gap in in vivo acute, sub-acute, and genotoxicity studies, which are crucial for further drug development.

In Vitro Cytotoxicity of Norwogonin

Norwogonin has been evaluated for its cytotoxic effects across various human cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and selective anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells, while exhibiting minimal impact on non-tumorigenic cells.

Table 1: In Vitro Cytotoxicity of Norwogonin in Human Breast Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32.24 | [1][2] |

| BT-549 | Triple-Negative Breast Cancer | 56.2 | [1][2] |

| HCC70 | Triple-Negative Breast Cancer | 39.05 | [1][2] |

| HCC1806 | Triple-Negative Breast Cancer | 37.3 | [1][2] |

| MCF-10A | Non-tumorigenic Breast | > 100 | [1][2] |

| AG11132 | Non-tumorigenic Breast | > 100 | [1][2] |

Table 2: Antiviral Cytotoxicity of Norwogonin

| Cell Line | Virus | IC50 (µg/mL) | Reference |

| Vero | Enterovirus 71 (EV71) | 31.83 | [2][3] |

Mechanism of Action and Associated Signaling Pathways

Norwogonin's cytotoxic effects in cancer cells are primarily mediated through the induction of apoptosis and cell cycle arrest. The molecular mechanism involves the modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Mitochondrial Apoptosis

Norwogonin triggers the intrinsic apoptosis pathway, characterized by changes in the mitochondrial membrane potential. This is achieved through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.[1]

References

Methodological & Application

Application Notes & Protocols: Norwogonin Extraction and Isolation from Scutellaria Root

Introduction Norwogonin, also known as 5,7,8-trihydroxyflavone, is a key bioactive flavonoid found in the roots of Scutellaria baicalensis (Baikal skullcap).[1] This compound has garnered significant interest from researchers and drug development professionals due to its potential therapeutic effects, including its role in attenuating inflammatory osteolysis.[2] Norwogonin exerts its biological activity by modulating various signaling pathways, such as redox signaling and calcium oscillations, making it a promising candidate for further investigation.[2] These application notes provide detailed protocols for the extraction, isolation, and purification of norwogonin from Scutellaria root, intended for use by researchers in natural product chemistry and pharmacology.

I. Extraction of Norwogonin from Scutellaria Root

The initial step involves extracting crude flavonoids from the dried and powdered roots of Scutellaria baicalensis. The choice of extraction method can significantly impact the yield and profile of the extracted compounds. Several methods have been proven effective, including Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), Soxhlet Extraction, and Ultrasonic Extraction (UE).[3][4]

Protocol 1: Microwave-Assisted Extraction (MAE) MAE is an efficient method that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

-

Preparation : Weigh 1.0 g of powdered Scutellaria baicalensis root and place it into a microwave extraction vessel.

-

Solvent Addition : Add 20 mL of the desired solvent (e.g., 70% ethanol or water).

-

Extraction : Secure the vessel in a microwave reactor. Set the parameters (e.g., 42 W power for 10 minutes).[5]

-

Cooling & Filtration : Allow the vessel to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper.

-

Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Heat Reflux Extraction (HRE) A conventional and widely used method for flavonoid extraction.

-

Preparation : Place 10 g of powdered Scutellaria root into a round-bottom flask.

-

Solvent Addition : Add 200 mL of solvent (e.g., water or 70% ethanol).

-

Extraction : Connect the flask to a reflux condenser and heat the mixture to boiling for 2 hours.

-

Cooling & Filtration : After cooling, filter the solution to separate the plant residue.

-

Solvent Removal : Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Soxhlet Extraction This continuous extraction method provides high extraction efficiency.[4]

-

Preparation : Place 10 g of powdered Scutellaria root into a thimble.

-

Assembly : Place the thimble in a Soxhlet extractor attached to a flask containing 250 mL of methanol and a condenser.[4]

-

Extraction : Heat the solvent to reflux. Allow the extraction to proceed for approximately 4-6 hours (or until the solvent in the extractor runs clear).

-

Solvent Removal : After extraction, evaporate the methanol to obtain the crude extract.

Data Summary: Comparison of Extraction Methods The following table summarizes the performance of different extraction methods for flavonoids from Scutellaria baicalensis. While specific yield data for norwogonin is limited, data for the closely related and abundant flavonoid, wogonin, is provided as a reference.

| Extraction Method | Solvent | Extraction Time | Temperature | Wogonin Yield (µg/mg of extract) | Reference |

| MAE-W | Water | 15 min | N/A | 7.1 ± 0.2 | [3] |

| HRE-W | Water | 2 hours | Boiling | 7.3 ± 0.1 | [3] |

| UE-E | 70% Ethanol | 30 min | Ambient | 15.6 ± 1.5 | [3] |

| Soxhlet | Methanol | 4-6 hours | Boiling | Higher efficiency reported | [4] |

MAE-W: Microwave-Assisted Extraction with Water; HRE-W: Heat Reflux Extraction with Water; UE-E: Ultrasonic Extraction with 70% Ethanol.

II. Hydrolysis of Flavonoid Glycosides

A significant portion of flavonoids in Scutellaria root exists as glucuronides (e.g., norwogonin-7-O-glucuronide).[3] To increase the yield of the aglycone form (norwogonin), an acid hydrolysis step is recommended. This protocol is adapted from a method used to obtain wogonin and baicalein from their glycosides.[6]

Protocol 4: Acid Hydrolysis of Crude Extract

-

Preparation : Dissolve the crude extract obtained from the previous step in a mixture of water and concentrated sulfuric acid. A ratio of 15 g of plant material to 150 mL of water and 10.5 mL of H₂SO₄ can be used as a starting point.[6]

-

Reaction : Heat the mixture at 100°C for approximately 4 hours to cleave the glucuronide bonds.[6]

-

Neutralization & Extraction : Cool the reaction mixture. Neutralize the acid carefully with a suitable base (e.g., NaOH solution). Perform a liquid-liquid extraction using a solvent in which norwogonin is soluble, such as ethyl acetate.

-

Washing & Drying : Wash the organic phase with water to remove impurities. Dry the ethyl acetate phase over anhydrous sodium sulfate.

-

Solvent Removal : Evaporate the ethyl acetate to yield a hydrolysate enriched with flavonoid aglycones, including norwogonin.

III. Isolation and Purification of Norwogonin

Following extraction and hydrolysis, the enriched extract requires further purification to isolate norwogonin. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective preparative technique for separating compounds from complex mixtures without a solid support matrix.

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC) This protocol is based on a successful method for isolating wogonin and other flavonoids from Scutellaria extract and can be optimized for norwogonin.[7]

-

Solvent System Preparation : Prepare a two-phase solvent system. A system composed of n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) has been shown to be effective for related flavonoids.[7] Shake the mixture vigorously in a separatory funnel and allow it to equilibrate at room temperature. Separate the upper and lower phases.

-

HSCCC Instrument Setup : Fill the multilayer coil column entirely with the stationary phase (e.g., the upper phase).

-